molecular formula C18H38O B7802800 Isostearyl alcohol CAS No. 41744-75-6

Isostearyl alcohol

Cat. No.: B7802800
CAS No.: 41744-75-6
M. Wt: 270.5 g/mol
InChI Key: WNWHHMBRJJOGFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isostearyl alcohol is typically synthesized through the hydrogenation of isostearic acid. The process involves the catalytic hydrogenation of isostearic acid in the presence of a metal catalyst such as nickel or palladium under high pressure and temperature conditions . The reaction can be represented as follows:

C18H36O2+H2C18H38O\text{C}_{18}\text{H}_{36}\text{O}_2 + \text{H}_2 \rightarrow \text{C}_{18}\text{H}_{38}\text{O} C18​H36​O2​+H2​→C18​H38​O

Industrial Production Methods: In industrial settings, this compound is produced through the same hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Isostearyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Esterification: Carboxylic acids, acid catalysts (e.g., sulfuric acid), and heat.

    Etherification: Alkyl halides, base catalysts (e.g., sodium hydroxide), and heat.

Major Products:

    Oxidation: Isostearic acid.

    Esterification: Isostearyl esters.

    Etherification: Isostearyl ethers.

Comparison with Similar Compounds

Isostearyl alcohol is unique among fatty alcohols due to its branched-chain structure, which imparts distinct physical and chemical properties. Here are some similar compounds and their comparisons:

    Cetyl Alcohol: A straight-chain fatty alcohol with 16 carbon atoms.

    Stearyl Alcohol: Another straight-chain fatty alcohol with 18 carbon atoms.

    Myristyl Alcohol: A straight-chain fatty alcohol with 14 carbon atoms.

    Behenyl Alcohol: A long-chain fatty alcohol with 22 carbon atoms.

This compound’s branched structure provides a lighter, non-greasy feel compared to these straight-chain fatty alcohols, making it particularly suitable for use in lightweight formulations .

Properties

IUPAC Name

16-methylheptadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h18-19H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWHHMBRJJOGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80892268
Record name 16-Methyl-1-heptadecanol
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Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Isooctadecanol
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CAS No.

41744-75-6, 27458-93-1
Record name Isostearyl Alcohol EX
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Record name Isostearyl alcohol [USAN]
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Record name 16-Methylheptadecanol
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Record name Isooctadecanol
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Record name 1-Heptadecanol, 16-methyl-
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Record name 16-Methyl-1-heptadecanol
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Record name Isooctadecan-1-ol
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Record name 16-methylheptadecan-1-ol
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Record name 16-METHYLHEPTADECANOL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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